molecular formula C6H5BrFN B094856 2-Bromo-5-fluoroaniline CAS No. 1003-99-2

2-Bromo-5-fluoroaniline

Cat. No. B094856
CAS RN: 1003-99-2
M. Wt: 190.01 g/mol
InChI Key: FWTXFEKVHSFTDQ-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoroaniline is a chemical compound with the molecular formula C6H5BrFN . It is often used in the synthesis of various pharmaceutical intermediates .


Synthesis Analysis

The synthesis of 2-Bromo-5-fluoroaniline involves a hydrogenation reaction. The process includes adding methanol, 2-bromo-5-fluoronitrobenzene, W-4 Raney nickel, and a bromine inhibitor into a hydrogenation kettle . After the reaction, the solution is filtered under a nitrogen protective atmosphere, and methanol is removed by vacuum distillation . The filtrate is then washed with n-hexane and process water . After washing, the organic phase is cooled to crystallize, resulting in a near-white to brown-yellow solid . This solid is then vacuum filtered to obtain a wet product, which is dried to obtain the finished product 2-Bromo-5-fluoroaniline .


Molecular Structure Analysis

The molecular structure of 2-Bromo-5-fluoroaniline is represented by the formula BrC6H3(F)NH2 . The compound has a molecular weight of 190.01 g/mol .


Chemical Reactions Analysis

2-Bromo-5-fluoroaniline can be used to synthesize various compounds. For instance, it can be used to synthesize ortho bromothiobenzanilide of 5-fluoronitrobenzothiazole, 2-bromo-5-fluorobenzo [14 C]nitrile, [3-14 C]-5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole, and 2-bromo-5-fluoro-phenyl)-(2-methoxy-6-pentadecyl-benzyl)amine .


Physical And Chemical Properties Analysis

2-Bromo-5-fluoroaniline is a crystalline solid . It has a molecular weight of 190.01 g/mol . The compound is slightly soluble in water .

Scientific Research Applications

Organic Synthesis

2-Bromo-5-fluoroaniline can be used as a building block in organic synthesis. Its bromine atom can be replaced by other groups in a substitution reaction, allowing for the synthesis of a wide range of organic compounds .

Pharmaceutical Research

This compound can be used as an intermediate in the synthesis of pharmaceuticals . The presence of both a bromine and a fluorine atom makes it a versatile intermediate for creating bioactive molecules.

Mechanism of Action

While the specific mechanism of action for 2-Bromo-5-fluoroaniline is not explicitly mentioned in the search results, it’s known that the compound is used as an intermediate in the synthesis of various pharmaceuticals .

Safety and Hazards

2-Bromo-5-fluoroaniline is harmful if swallowed . It can cause skin and eye irritation and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

2-bromo-5-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN/c7-5-2-1-4(8)3-6(5)9/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTXFEKVHSFTDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378367
Record name 2-Bromo-5-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-fluoroaniline

CAS RN

1003-99-2
Record name 2-Bromo-5-fluorobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1003-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-bromo-4-fluoro-2-nitrobenzene (5.0 g, 22.7 mmol) in HOAc/EtOH (20 mL/20 mL) was added iron powder in one portion at room temperature. The mixture was bubbled with N2 for 5 min, and then refluxed for 2 hrs. Partial of the solvents were removed on rotary vacuum, then the residue was partitioned between aqueous NaOH (10N, 200 mL) and Et2O (200 mL). After separation, the organic phase was washed with H2O (50 mL), brine (50 mL), dried on MgSO4, and concentrated on rotary vacuum to afford the expected product, as an light tan oil (quantitative yield), which was pure enough to be used in next step without further purification; 1H NMR (400 MHz, CDCl3) δ ppm 4.15 (s, 1 H), 6.34 (td, J=8.44, 2.77 Hz, 1 H), 6.46 (dd, J=10.20, 2.90 Hz, 1 H), 7.31 (dd, J=8.81, 5.79 Hz, 1 H); Mass spec. 189.94 (MH+), Calc. for C6H5BrFN 188.96.
Quantity
5 g
Type
reactant
Reaction Step One
Name
HOAc EtOH
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the preparation method for 2-bromo-5-fluoroaniline described in the research paper?

A1: The research paper [] outlines a novel method for synthesizing 2-bromo-5-fluoroaniline. The significance lies in its advantages over potential previous methods. The authors emphasize the following benefits:

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